1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene

Catalog No.
S3341349
CAS No.
483-75-0
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylna...

CAS Number

483-75-0

Product Name

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene

IUPAC Name

4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3

InChI Key

QMAYBMKBYCGXDH-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Description

(+)-alpha-Muurolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (+)-alpha-Muurolene is considered to be a practically insoluble (in water) and relatively neutral molecule (+)-alpha-Muurolene has been primarily detected in saliva. Within the cell, (+)-alpha-muurolene is primarily located in the membrane (predicted from logP) and cytoplasm.

Background

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene, also known as α-Amorphene, is a bicyclic molecule found in essential oils of some plants. It is a constituent of some Chamomile: and Cannabis: species.

Research Applications

Research into α-Amorphene focuses on its potential biological activities and its role in the essential oil profile of various plants. Here are some areas of exploration:

  • Antimicrobial Activity: Some studies investigate the potential antimicrobial properties of α-Amorphene. However, more research is needed to determine its efficacy and safety for this purpose PubChem.
  • Insect Behavior: Research explores the role of α-Amorphene in plant-insect interactions. Some studies suggest it may act as an attractant or repellent for certain insects Journal of Chemical Ecology.

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene is a bicyclic organic compound belonging to the naphthalene family. It has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol. This compound features a unique structure characterized by its hexahydro configuration, which includes multiple saturated carbon atoms within its rings. The presence of isopropyl and dimethyl groups contributes to its distinct chemical properties and biological activities. Its CAS number is 483-75-0, and it is also known by various synonyms including alpha-amorphene and 4,9-Muuroladiene .

As a saturated hydrocarbon, 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene exhibits reactivity typical of aliphatic compounds. Key reactions include:

  • Hydrogenation: Can undergo further hydrogenation under specific conditions to form more saturated derivatives.
  • Oxidation: Susceptible to oxidation reactions that can introduce functional groups such as alcohols or ketones.
  • Electrophilic Substitution: The aromatic nature of the naphthalene structure allows for electrophilic substitution reactions at the aromatic sites.

These reactions can be utilized in synthetic organic chemistry to modify the compound for various applications .

Research indicates that compounds related to 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene exhibit various biological activities. Notably:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial activity against certain bacterial strains.
  • Insecticidal Effects: Related compounds have shown efficacy as insect repellents or insecticides.
  • Pharmacological

The synthesis of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene can be achieved through several methods:

  • Diels-Alder Reaction: Utilizing diene and dienophile precursors can yield this compound through cycloaddition.
  • Hydrogenation of Naphthalene Derivatives: Selective hydrogenation of naphthalene derivatives can produce this hexahydro compound.
  • Isopropylation and Methylation Reactions: Introducing isopropyl and methyl groups through alkylation techniques can also synthesize this compound effectively .

The applications of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene include:

  • Fragrance Industry: Used as a fragrance component due to its pleasant scent profile.
  • Flavoring Agent: Its flavor properties make it suitable for use in food products.
  • Pharmaceuticals: Potential use in drug formulations owing to its biological activities .

Interaction studies involving 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene have focused on its effects on biological systems:

  • Synergistic Effects: Research has indicated that it may enhance the efficacy of other antimicrobial agents when used in combination.
  • Toxicological Assessments: Evaluations are necessary to determine safety profiles for human exposure and environmental impact .

Several compounds share structural similarities with 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Methylcyclohexanol589-98-0Contains a methyl group; used in fragrances
Alpha-Amorphene483-75-0Shares similar structure; potential for insecticidal activity
Muuroladiene489-14-9Exhibits similar bicyclic structure; used in natural products

The uniqueness of 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene lies in its specific arrangement of functional groups which influences its reactivity and biological properties compared to these similar compounds .

XLogP3

4.1

Other CAS

50999-86-5
483-75-0
17627-24-6

Dates

Modify: 2024-02-18

Explore Compound Types